molecular formula C9H14N2O3 B1408962 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid CAS No. 1863360-13-7

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid

Cat. No. B1408962
CAS RN: 1863360-13-7
M. Wt: 198.22 g/mol
InChI Key: WBBNDROPDRRORB-UHFFFAOYSA-N
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Description

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, also known as IPPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. IPPA is a pyrazole derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's mechanism of action involves the inhibition of acetylcholinesterase, as mentioned above. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the protection against oxidative stress and neurodegeneration. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function and potential treatments for Alzheimer's disease. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's antioxidant and anti-inflammatory properties can be useful in studying neurodegeneration and inflammation in the brain. However, one limitation of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of exposure.

Future Directions

There are many future directions for research related to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, including studying its potential use in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosage and duration of exposure to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in order to minimize potential toxicity. Furthermore, studies are needed to investigate the potential use of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in combination with other compounds for synergistic effects.

Scientific Research Applications

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been studied for its potential use in various research applications, including as a potential treatment for Alzheimer's disease. Studies have shown that 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.

properties

IUPAC Name

3-(4-propan-2-yloxypyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-7(2)14-8-5-10-11(6-8)4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBNDROPDRRORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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